

Angulatin K: A Technical Guide on its Natural Source, Origin, and Biological Context

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Angulatin K is a naturally occurring sesquiterpene polyol ester, a class of complex secondary metabolites known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural source, geographical origin, and relevant biological context of **Angulatin K**, with a focus on data presentation, experimental protocols, and the exploration of potential signaling pathways. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Source and Geographical Origin

Angulatin K is exclusively isolated from the root bark of Celastrus angulatus, a deciduous climbing shrub belonging to the Celastraceae family.[1]

Geographical Distribution: The native range of Celastrus angulatus is concentrated in Central and Southern China.[1] It primarily thrives in the temperate biome, often found in mountainous thickets and on slopes at elevations ranging from 1,000 to 2,500 meters.

Quantitative Data on Sesquiterpenoid Polyol Esters from Celastrus angulatus



While specific yield data for **Angulatin K** is not readily available in the surveyed literature, the following table summarizes the isolation of various sesquiterpene polyol esters from the root bark of Celastrus angulatus, providing a representative overview of the abundance of this class of compounds in the plant.

Compound Class	Plant Part	Extraction Solvent	Isolated Compounds	Reference
Sesquiterpene Polyol Esters	Root Bark	Methanol	Angulatins V, W, X, and Putterine B	[2]
Sesquiterpene Polyol Esters	Root Bark	Methanol	A new sesquiterpene polyol ester (NW37) and three known compounds (NW13, NW16, NW35)	[3]
Sesquiterpene Polyol Esters	Root Bark	Not Specified	Three new insecticidal sesquiterpene polyol esters	[4]
Sesquiterpene Polyol Esters	Root Bark	Methanol	Three new insecticidal sesquiterpene polyol esters (Kupiteng esters A, B, and C)	[5]
Sesquiterpene Polyol Esters	Root Bark	Not Specified	Five new insecticidal sesquiterpenoids	[6]

Experimental Protocols



The following is a detailed methodology for the extraction and isolation of sesquiterpene polyol esters from the root bark of Celastrus angulatus, which can be adapted for the specific isolation of **Angulatin K**.

Extraction and Isolation of Sesquiterpene Polyol Esters

Plant Material: Dried and pulverized root bark of Celastrus angulatus.

Extraction:

- The powdered root bark (e.g., 2.0 kg) is extracted with methanol (e.g., 6.0 L) under reflux for a specified duration (e.g., 4 times).
- The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Preliminary Fractionation:

- The crude extract is adsorbed onto a D101 macroporous resin column.
- The column is eluted with a gradient of methanol in water (e.g., 5:5, 6:4, 7:3 v/v).
- Fractions are collected and analyzed by a suitable method, such as LC/DAD/MS. Fractions
 with similar profiles are combined.

Purification:

- The combined fractions are subjected to repeated column chromatography on silica gel.
- Further purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure sesquiterpene polyol esters.

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

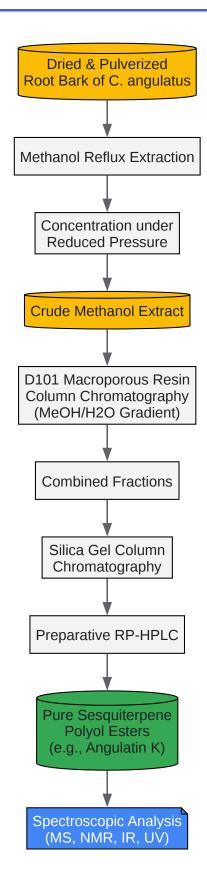
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
- Infrared (IR) Spectroscopy



- Ultraviolet (UV) Spectroscopy
- One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC).

Experimental Workflow for Isolation





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Caption: General workflow for the isolation of sesquiterpene polyol esters.



Biosynthesis and Biological Activity Biosynthesis of Dihydro-β-agarofuran Sesquiterpenoids

Angulatin K belongs to the dihydro-β-agarofuran class of sesquiterpenoids, which are characteristic secondary metabolites of the Celastraceae family. The biosynthesis of these complex molecules involves the cyclization of farnesyl pyrophosphate (FPP) to form the core sesquiterpene skeleton, followed by a series of oxidative modifications (hydroxylations) and subsequent esterifications with various organic acids.



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Caption: Simplified biosynthetic pathway of dihydro-β-agarofuran sesquiterpenoids.

Reported Biological Activities of Related Compounds

While specific studies on the signaling pathways modulated by **Angulatin K** are limited, numerous dihydro-β-agarofuran sesquiterpenoids isolated from Celastrus species have demonstrated a range of biological activities, including:

- Insecticidal and Antifeedant Activity: Many compounds from C. angulatus exhibit potent insecticidal properties.
- Cytotoxic and Anti-proliferative Activity: Several sesquiterpenes from the Celastraceae family have shown cytotoxicity against various cancer cell lines.[7][8]
- Multidrug Resistance (MDR) Reversal: Some dihydro-β-agarofuran sesquiterpenoids have been found to reverse multidrug resistance in cancer cells.[9]
- Anti-inflammatory Activity: Certain related compounds have shown potential antiinflammatory effects.[7]

Postulated Signaling Pathways

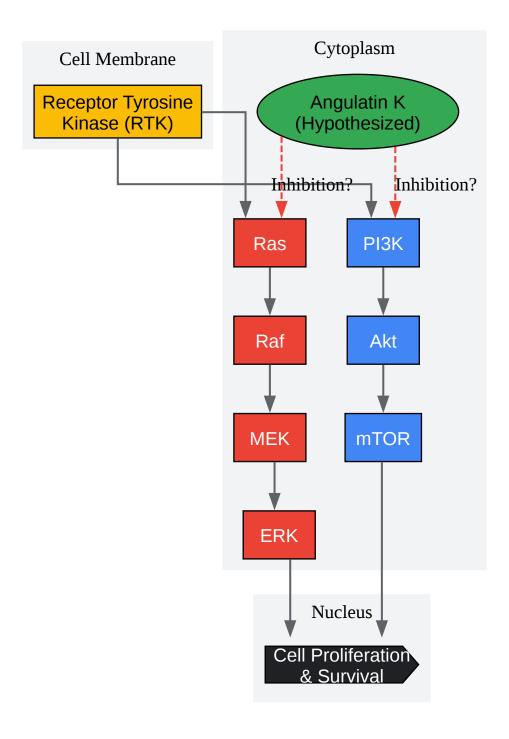


Based on the reported cytotoxic and anti-proliferative activities of structurally similar dihydro-β-agarofuran sesquiterpenoids, it is plausible that **Angulatin K** may exert its effects through the modulation of key signaling pathways involved in cell growth, proliferation, and apoptosis. The following diagrams illustrate hypothetical signaling pathways that could be targeted by this class of compounds.

Potential Inhibition of Pro-Survival Signaling Pathways

Many cytotoxic natural products act by inhibiting pro-survival signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.





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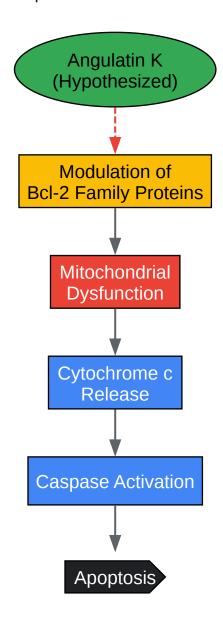
Caption: Hypothesized inhibition of pro-survival signaling pathways by Angulatin K.

Potential Induction of Apoptotic Signaling Pathways

Cytotoxic compounds often induce apoptosis through the activation of intrinsic or extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial



dysfunction and the activation of caspases.



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Caption: Hypothesized induction of the intrinsic apoptotic pathway by Angulatin K.

Conclusion

Angulatin K, a sesquiterpene polyol ester from the root bark of Celastrus angulatus, represents a structurally complex natural product with potential for significant biological activity. While its insecticidal properties have been noted, the broader pharmacological potential, particularly in the context of cancer and inflammatory diseases, warrants further investigation. The methodologies for its isolation are well-established for this class of compounds. Future



research should focus on elucidating the specific molecular targets and signaling pathways modulated by **Angulatin K** to fully understand its mechanism of action and to guide its potential development as a therapeutic agent. The information presented in this technical guide provides a solid foundation for such endeavors.

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